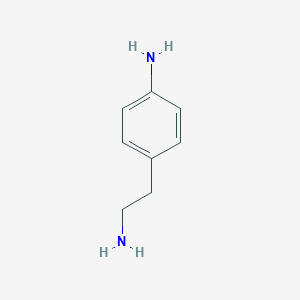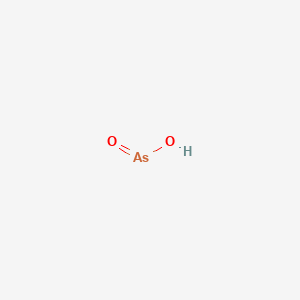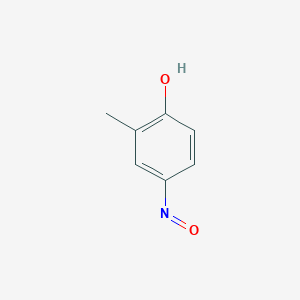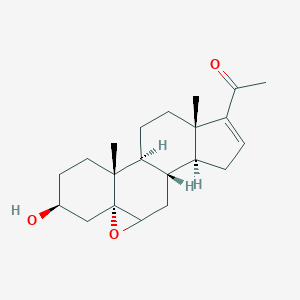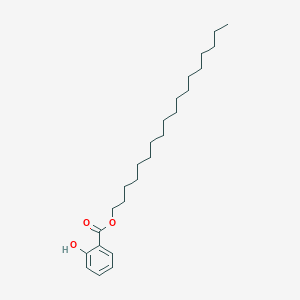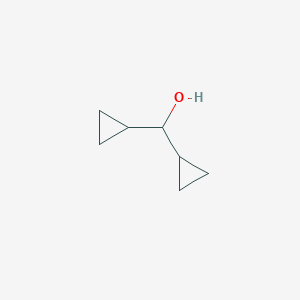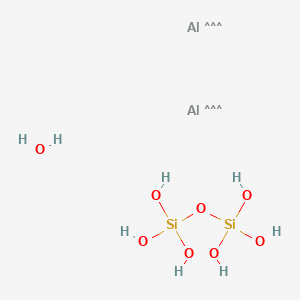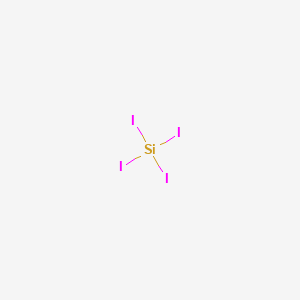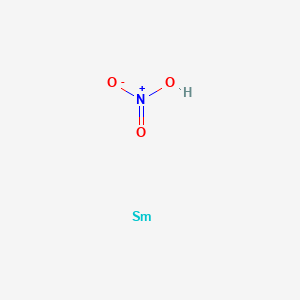
Silane, fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, fluoro-, also known as fluoroalkylsilane, is a type of organosilicon compound that contains a fluoroalkyl group. It is widely used in various scientific research applications, particularly in the field of materials science. Silane, fluoro-, has unique properties that make it an attractive material for many applications, including its hydrophobicity, thermal stability, and chemical resistance.
Mécanisme D'action
The mechanism of action of silane, fluoro-, is based on its unique chemical properties, particularly its hydrophobicity. When applied to a surface, silane, fluoro-, forms a thin layer that repels water and other polar molecules. This hydrophobic layer can prevent the surface from becoming wet or contaminated, making it useful in a variety of applications.
Effets Biochimiques Et Physiologiques
Silane, fluoro-, has limited biochemical and physiological effects, as it is primarily used in materials science and not in biological applications. However, some studies have suggested that exposure to silane, fluoro-, may cause respiratory irritation and other adverse effects in humans, particularly in high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, fluoro-, has several advantages for use in lab experiments, including its hydrophobicity, thermal stability, and chemical resistance. These properties make it useful for creating stable, non-reactive surfaces and coatings. However, silane, fluoro-, can be expensive and difficult to work with, particularly in large-scale applications.
Orientations Futures
There are numerous future directions for the use of silane, fluoro-, in scientific research. One potential area of application is in the development of new materials for use in energy storage and conversion, where the hydrophobicity and chemical stability of silane, fluoro-, could be useful. Additionally, silane, fluoro-, could be used in the development of new coatings and adhesives for use in harsh environments, such as those found in the aerospace and automotive industries. Finally, further research is needed to better understand the potential health effects of exposure to silane, fluoro-, particularly in high concentrations.
Méthodes De Synthèse
The synthesis of silane, fluoro-, typically involves the reaction of a Silane, fluoro-ilane with a nucleophilic reagent, such as a Grignard reagent or an organolithium compound. The reaction produces a Silane, fluoro-ilane with a reactive group, such as a hydroxyl or amino group, which can be further modified to create a variety of functionalized silanes.
Applications De Recherche Scientifique
Silane, fluoro-, has numerous applications in scientific research, particularly in materials science. It is commonly used as a surface modifier to create hydrophobic surfaces, which are useful in a variety of applications, including coatings, adhesives, and sealants. Silane, fluoro-, is also used in the production of nanoparticles, where it can act as a stabilizer and prevent agglomeration.
Propriétés
Numéro CAS |
13537-33-2 |
|---|---|
Nom du produit |
Silane, fluoro- |
Formule moléculaire |
FSi |
Poids moléculaire |
47.083 g/mol |
Nom IUPAC |
fluorosilicon |
InChI |
InChI=1S/FSi/c1-2 |
Clé InChI |
ZHPNWZCWUUJAJC-UHFFFAOYSA-N |
SMILES |
F[Si] |
SMILES canonique |
F[Si] |
Autres numéros CAS |
13537-33-2 11128-24-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



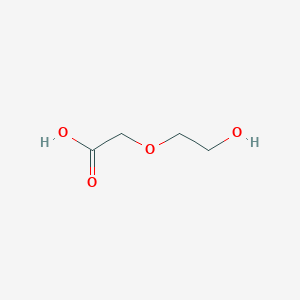
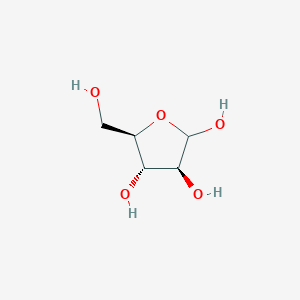
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)

